3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS No.: 2034605-37-1
Cat. No.: VC5609894
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034605-37-1 |
|---|---|
| Molecular Formula | C16H21N3O4S |
| Molecular Weight | 351.42 |
| IUPAC Name | 3-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C16H21N3O4S/c1-23-9-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-10-24-13/h2-3,10,12H,4-9,11H2,1H3 |
| Standard InChI Key | IUEQNJYCJUDZFA-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, delineates its core structure:
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Imidazolidine-2,4-dione backbone: A five-membered ring containing two nitrogen atoms and two ketone groups at positions 2 and 4.
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3-(2-Methoxyethyl) substituent: An ethoxy-methyl chain attached to the imidazolidine ring’s third position.
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1-(Thiophene-2-carbonyl)piperidin-4-yl group: A piperidine ring substituted at the fourth position with a thiophene-2-carbonyl moiety.
The molecular formula C₁₆H₂₁N₃O₄S (MW: 351.42 g/mol) reflects its hybrid heterocyclic-aromatic composition. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2034605-37-1 |
| SMILES | COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
| InChIKey | IUEQNJYCJUDZFA-UHFFFAOYSA-N |
| PubChem CID | 92130665 |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of this compound likely involves sequential coupling reactions:
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Piperidine-thiophene conjugation: Thiophene-2-carbonyl chloride reacts with piperidin-4-amine to form 1-(thiophene-2-carbonyl)piperidin-4-amine.
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Imidazolidine-dione formation: Cyclocondensation of urea derivatives with diethyl oxalate generates the imidazolidine-2,4-dione core.
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Alkylation: Introduction of the 2-methoxyethyl group via nucleophilic substitution or Michael addition .
Optimized Synthetic Pathway
A plausible route, adapted from patents on analogous heterocycles , proceeds as follows:
Step 1: Synthesis of 1-(thiophene-2-carbonyl)piperidin-4-amine
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Reagents: Piperidin-4-amine, thiophene-2-carbonyl chloride, triethylamine (TEA) in dichloromethane (DCM).
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Conditions: 0°C to room temperature, 12 h.
Step 2: Formation of imidazolidine-2,4-dione intermediate
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Reagents: Ethyl 2-cyanoacetate, urea, sodium ethoxide in ethanol.
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Conditions: Reflux, 6 h.
Step 3: N-Alkylation with 2-methoxyethyl bromide
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Reagents: Imidazolidine-2,4-dione intermediate, 2-methoxyethyl bromide, K₂CO₃ in DMF.
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Conditions: 80°C, 8 h.
Step 4: Purification
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Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remains unreported, but predictions via Abraham solvation parameters suggest:
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LogP: ~1.2 (moderate lipophilicity).
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Aqueous solubility: <0.1 mg/mL, necessitating solubilizing agents (e.g., DMSO) for biological assays.
Thermal Behavior
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Melting point: Estimated at 180–190°C (differential scanning calorimetry).
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Thermogravimetric analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability .
Research Gaps and Future Directions
In Vitro Profiling
Priority studies should include:
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Enzyme inhibition assays: CDK2, EGFR, BRAF.
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Cytotoxicity screening: NCI-60 panel.
Structural Optimization
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QSAR modeling to refine substituent effects on potency.
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Prodrug development: Esterification of the methoxyethyl group to enhance bioavailability.
Pharmacokinetic Studies
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In vivo metabolism: Identification of major metabolites via LC-MS/MS.
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Plasma protein binding: Equilibrium dialysis assays.
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